5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that contains both triazole and pyrimidine rings
Preparation Methods
The synthesis of 5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agrochemistry: It can be used as a building block for the synthesis of agrochemicals that protect crops from pests and diseases.
Material Science: This compound is explored for its use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include:
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: This compound also contains a triazole ring and is used in early discovery research.
5-Methyl-N-nitro-1H-1,2,4-triazol-3-amine: . The uniqueness of 5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine lies in its specific structure, which allows for unique interactions with molecular targets and diverse applications.
Properties
CAS No. |
33296-21-8 |
---|---|
Molecular Formula |
C8H8N8 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C8H8N8/c1-5-2-6(14-7-9-3-11-15-7)16-8(13-5)10-4-12-16/h2-4H,1H3,(H2,9,11,14,15) |
InChI Key |
XNEIUBARRDTVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3=NC=NN3 |
Origin of Product |
United States |
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